1-Diethylamino-2-oximino-3-butanone hydrochloride
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Overview
Description
1-Diethylamino-2-oximino-3-butanone hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl It is a derivative of butanone, featuring both diethylamino and oximino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Diethylamino-2-oximino-3-butanone hydrochloride can be synthesized through a multi-step process involving the reaction of diethylamine hydrochloride, formaldehyde, and acetone. The reaction typically involves the following steps:
Mannich Reaction: Diethylamine hydrochloride reacts with formaldehyde and acetone to form 1-diethylamino-3-butanone.
Oximination: The resulting 1-diethylamino-3-butanone is then treated with hydroxylamine hydrochloride to introduce the oximino group, forming 1-diethylamino-2-oximino-3-butanone.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Diethylamino-2-oximino-3-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and ketones.
Reduction: Reduction reactions can convert the oximino group to an amino group.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Diethylamino-2-oximino-3-butanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-diethylamino-2-oximino-3-butanone hydrochloride involves its interaction with specific molecular targets. The oximino group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with various receptors and enzymes. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Diethylamino-3-butanone
- 1-Diethylamino-2-butanone
- 1-Diethylamino-3-pentanone
Uniqueness
1-Diethylamino-2-oximino-3-butanone hydrochloride is unique due to the presence of both diethylamino and oximino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
52900-90-0 |
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Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
diethyl-[(2E)-2-hydroxyimino-3-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-4-10(5-2)6-8(9-12)7(3)11;/h12H,4-6H2,1-3H3;1H/b9-8+; |
InChI Key |
AUUYRAPDBFLAQV-HRNDJLQDSA-N |
Isomeric SMILES |
CC[NH+](CC)C/C(=N\O)/C(=O)C.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CC(=NO)C(=O)C.[Cl-] |
Origin of Product |
United States |
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